9-Undecynoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

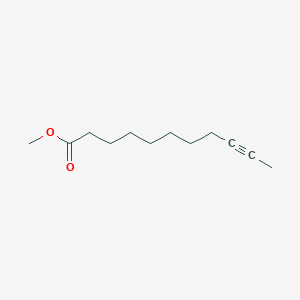

9-Undecynoic acid methyl ester is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is a derivative of undecynoic acid, where the carboxylic acid group is esterified with methanol. It is primarily used in research settings, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-undecynoic acid methyl ester typically involves the esterification of 9-undecynoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

9-Undecynoic acid+Methanol→9-Undecynoic acid methyl ester+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the ester product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 9-Undecynoic acid or 9-undecynone.

Reduction: 9-Undecynol.

Substitution: Corresponding amides or thioesters.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1. Intermediate in Organic Synthesis

9-Undecynoic acid methyl ester serves as an important intermediate in the synthesis of various organic compounds. Its terminal double bond allows for diverse reactions, including polymerization and metathesis. For instance, it can be utilized as a chain regulator in polymerization processes and in the production of bifunctional polymer precursors through hydroformylation reactions .

1.2. Lipid Conjugates

Recent studies have highlighted the potential of this compound in synthesizing lipid-based conjugates for therapeutic applications. For example, novel lipoconjugates derived from this compound have demonstrated promising antioxidant and cytotoxic activities. These derivatives were synthesized by reacting this compound with various phenolic acids, resulting in compounds that showed significant efficacy against cancer cell lines .

Pharmacological Applications

2.1. Antioxidant Properties

Research has demonstrated that derivatives of this compound possess notable antioxidant properties. The DPPH radical scavenging assay indicated that certain synthesized lipoconjugates exhibited excellent antioxidant activity, making them potential candidates for use in nutraceuticals and pharmaceuticals aimed at combating oxidative stress .

2.2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various microbial strains, suggesting its potential use in developing antimicrobial agents or preservatives in food and cosmetic formulations .

Material Science Applications

3.1. Cosmetic Formulations

this compound is increasingly used in cosmetic products due to its surfactant properties and ability to modify silicone compounds. It is utilized in formulations designed for hair care and skin products, particularly those requiring anti-dandruff and odor-neutralizing properties . The compound's high purity and reactivity make it suitable for creating stable emulsions and enhancing product performance.

3.2. Polymer Chemistry

In polymer chemistry, this compound is employed as a building block for synthesizing bio-based polymers. Its unique structure allows for the development of materials with specific mechanical and thermal properties, which are essential for various industrial applications .

Analytical Applications

4.1. Chromatographic Techniques

The compound is also relevant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse-phase HPLC methods, allowing for the analysis of purity and identification of impurities in synthesized compounds . This application is crucial for quality control in pharmaceutical manufacturing.

Wirkmechanismus

The mechanism of action of 9-undecynoic acid methyl ester involves its interaction with biological membranes and enzymes. It can modulate the activity of enzymes by binding to their active sites or altering membrane fluidity. This compound has been shown to induce oxidative stress in microbial cells, leading to cell membrane damage and inhibition of cell growth .

Vergleich Mit ähnlichen Verbindungen

Methyl 10-undecenoate: An unsaturated fatty acid ester with similar applications in polymer chemistry and organic synthesis.

Undecylenic acid methyl ester: Another ester derivative of undecylenic acid, used in similar research and industrial applications.

Uniqueness: 9-Undecynoic acid methyl ester is unique due to its alkyne functional group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in click chemistry and other specialized synthetic applications .

Biologische Aktivität

9-Undecynoic acid methyl ester is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, also known as methyl 9-undecenoate, has the molecular formula C12H22O2 and features a terminal alkyne group. This structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) for this compound against MRSA was found to be notably low, suggesting strong antimicrobial efficacy.

- Study Findings : A study reported that this compound demonstrated potent antibacterial activity against Gram-positive bacteria, with effective concentrations leading to over 90% inhibition of bacterial growth .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal properties. The antifungal activity is believed to increase with the length of the carbon chain in acetylenic fatty acids.

- Activity Assessment : In a comparative study, methyl esters of acetylenic fatty acids were tested for antifungal activity against various fungal strains, with this compound showing significant inhibition .

Cytotoxicity and Anticancer Potential

The anticancer potential of this compound has been explored in several studies. It was found to exhibit cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : In one study, derivatives of undecenoic acid were synthesized and tested for cytotoxicity. The results indicated that some derivatives had IC50 values comparable to established anticancer drugs, suggesting that this compound could be a candidate for further development in cancer therapy .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA (low MIC values) | |

| Antifungal | Significant inhibition of fungal growth | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Studies

-

Antimicrobial Efficacy Against MRSA :

- A specific case study highlighted the efficacy of this compound against MRSA strains. The study utilized standard microbiological techniques to determine MIC values, demonstrating that at concentrations as low as 1 mM, significant bacterial growth inhibition was achieved.

-

Cytotoxicity Against Cancer Cell Lines :

- Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines including MCF7 (breast cancer), DU145 (prostate cancer), and A549 (lung cancer). Results showed that treatment with this compound resulted in reduced cell viability with IC50 values ranging from 10 µM to 20 µM across different cell lines .

Eigenschaften

IUPAC Name |

methyl undec-9-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h5-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRHKSZKHOFXIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.